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Compound of Interest
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Cat. No.: B1684434 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the Aurora kinase inhibitor PHA-680626's performance across different

cancer models. We will delve into its mechanism of action, compare its efficacy with alternative

inhibitors, and provide detailed experimental data and protocols to support further research and

development.

PHA-680626 is a potent, cell-permeable, and reversible inhibitor of Aurora A and B kinases. Its

primary mechanism of action involves the disruption of the Aurora A kinase interaction with the

N-Myc oncoprotein, leading to N-Myc degradation and subsequent apoptosis in cancer cells.[1]

[2][3][4] This guide will cross-validate these effects in various cancer models and compare its

performance against other known Aurora kinase inhibitors.

Comparative Efficacy of PHA-680626 and Alternative
Inhibitors
To provide a clear comparison, the following table summarizes the half-maximal inhibitory

concentration (IC50) values of PHA-680626 and other relevant Aurora kinase inhibitors across

a panel of cancer cell lines. This data, compiled from multiple studies, allows for a direct

assessment of the compounds' potency in different cancer contexts.
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Cell Line Cancer Type
PHA-680626
IC50 (nM)

Alisertib
(MLN8237)
IC50 (nM)

ZM447439 IC50
(nM)

IMR-32 Neuroblastoma ~100[2] ~7.6 - 26.8 Not Reported

K562
Chronic Myeloid

Leukemia
<100 Not Reported Not Reported

BaF3/p210
Chronic Myeloid

Leukemia
~50 Not Reported Not Reported

BaF3/p210-

T315I

Chronic Myeloid

Leukemia

(Imatinib-

resistant)

~50 Not Reported Not Reported

Note: Data for Alisertib and ZM447439 in direct comparison with PHA-680626 in the same

studies is limited. The provided Alisertib IC50 range is from a study on various neuroblastoma

cell lines.

In Vivo Cross-Validation of PHA-680626 Effects
While in vitro data provides valuable insights into the potency of PHA-680626, in vivo studies

are crucial for validating its therapeutic potential. A study on a related compound, PHA-680632,

demonstrated significant anti-tumor activity in xenograft models of human leukemia (HL-60),

ovarian carcinoma (A2780), and colon carcinoma (HCT116). Although specific in vivo data for

PHA-680626 across a wide range of cancer models is not readily available in the public

domain, the compound has shown efficacy in preclinical models of neuroblastoma and chronic

myeloid leukemia.[5]

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following

diagrams have been generated using Graphviz.
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PHA-680626 Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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